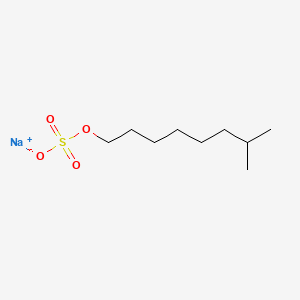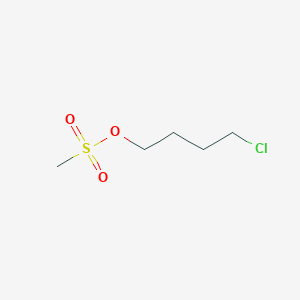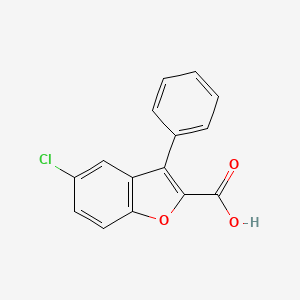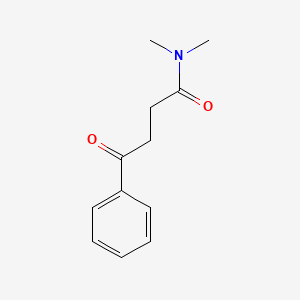
5-Furfurylidenebarbituric acid
Overview
Description
5-Furfurylidenebarbituric acid is a heterocyclic compound with the molecular formula C₉H₆N₂O₄ and a molecular weight of 206.1549 g/mol This compound is a derivative of barbituric acid, where the furan ring is attached to the barbituric acid core through a methylene bridge
Mechanism of Action
Target of Action
It’s structurally similar to barbiturates , which are known to act on the central nervous system by binding to the GABA (gamma-aminobutyric acid) receptors . This suggests that 5-Furfurylidenebarbituric acid might have a similar target.
Mode of Action
This is achieved by increasing the duration of chloride ion channel openings, which leads to hyperpolarization of the neuron and inhibition of action potential generation .
Biochemical Pathways
Barbiturates are known to affect complex metabolic pathways involving the activation of cytotoxic nucleotides . It’s plausible that this compound might have similar effects on biochemical pathways.
Pharmacokinetics
The pharmacokinetics of structurally similar compounds, such as 5-fluorouracil, have been studied extensively . These studies suggest that the bioavailability of such compounds can be significantly influenced by factors such as body surface area and plasma concentration .
Result of Action
Based on its structural similarity to barbiturates, it can be hypothesized that it might lead to sedative effects due to its potential action on the central nervous system .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that the compound contains 22 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 2 imides (-thio), and 1 Furane .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that these effects could range from milliseconds (response time) to years (lifetime)
Metabolic Pathways
It is known that furfural degradation proceeds via 2-furoic acid, which is metabolized to the primary intermediate 2-oxoglutarate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Furfurylidenebarbituric acid typically involves the condensation reaction between furfural and barbituric acid. The reaction is carried out in an aqueous medium with the presence of a base, such as sodium hydroxide, to facilitate the condensation process . The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Solvent: Water or ethanol.
Reaction Time: Several hours to ensure complete condensation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Furfural and barbituric acid.
Catalysts: Basic catalysts like sodium hydroxide or potassium hydroxide.
Equipment: Large-scale reactors with efficient stirring mechanisms to ensure uniform mixing.
Purification: Crystallization or recrystallization techniques to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
5-Furfurylidenebarbituric acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the barbituric acid core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
Oxidation Products: Furan-2,5-dicarboxylic acid derivatives.
Reduction Products: Dihydrofuran derivatives.
Substitution Products: Various substituted furan and barbituric acid derivatives.
Scientific Research Applications
5-Furfurylidenebarbituric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of barbiturate-based medications.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Barbituric Acid: The parent compound of 5-Furfurylidenebarbituric acid.
Furfural: The precursor used in the synthesis of this compound.
Phenobarbital: A well-known barbiturate with sedative and anticonvulsant properties.
Uniqueness
This compound is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to other barbiturates
Properties
IUPAC Name |
5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-7-6(4-5-2-1-3-15-5)8(13)11-9(14)10-7/h1-4H,(H2,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWMFQLVGXHUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181831 | |
| Record name | Barbituric acid, 5-furfurylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27406-36-6 | |
| Record name | 5-Furfurylidenebarbituric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27406-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barbituric acid, 5-furfurylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027406366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Furfurylidenebarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Barbituric acid, 5-furfurylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


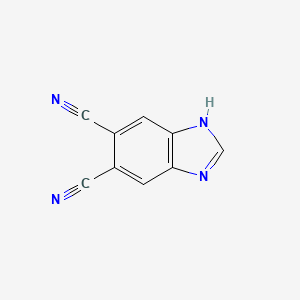
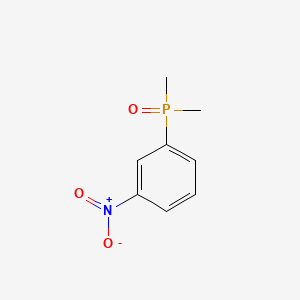

![Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, ethyl ester](/img/structure/B3050547.png)
![Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate](/img/structure/B3050549.png)

